2-(5-Fluoro-2-nitrophenoxy)ethan-1-amine
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Overview
Description
2-(5-Fluoro-2-nitrophenoxy)ethan-1-amine is a chemical compound with the molecular formula C8H9FN2O3 and a molecular weight of 200.17 g/mol . This compound is characterized by the presence of a fluoro group, a nitro group, and an amine group attached to a phenoxyethane backbone. It is primarily used for research purposes and is not intended for human use .
Preparation Methods
The synthesis of 2-(5-Fluoro-2-nitrophenoxy)ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Etherification: The formation of an ether bond between the nitrofluorophenol and an ethylene oxide derivative.
Chemical Reactions Analysis
2-(5-Fluoro-2-nitrophenoxy)ethan-1-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Fluoro-2-nitrophenoxy)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-nitrophenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and nitro groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
2-(5-Fluoro-2-nitrophenoxy)ethan-1-amine can be compared with other similar compounds, such as:
2-(2-Fluoro-5-nitrophenoxy)ethan-1-amine: This compound has a similar structure but with different positions of the fluoro and nitro groups.
This compound derivatives: Various derivatives with modifications to the ethylene chain or additional functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H9FN2O3 |
---|---|
Molecular Weight |
200.17 g/mol |
IUPAC Name |
2-(5-fluoro-2-nitrophenoxy)ethanamine |
InChI |
InChI=1S/C8H9FN2O3/c9-6-1-2-7(11(12)13)8(5-6)14-4-3-10/h1-2,5H,3-4,10H2 |
InChI Key |
DBPYISNUMFMBMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCN)[N+](=O)[O-] |
Origin of Product |
United States |
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